N-(methylsulfonyl)benzamide
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Overview
Description
Benzamide, N-(methylsulfonyl)- is an organic compound with the molecular formula C8H9NO3S and a molecular weight of 199.23 g/mol . It is a derivative of benzamide, where the amide nitrogen is substituted with a methylsulfonyl group. This compound is known for its applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzamide, N-(methylsulfonyl)- can be synthesized through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, mild, and highly efficient. The reaction conditions typically involve low reaction times, simple procedures, and high yields.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves the reaction between carboxylic acids and amines at high temperatures (above 180°C) . this method may not be compatible with all functionalized molecules, necessitating the use of alternative catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the sulfonyl group to a sulfide.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of the methylsulfonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of benzamide, N-(methylsulfonyl)- can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Benzamide, N-(methylsulfonyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of benzamide, N-(methylsulfonyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzamide, N-(methylsulfonyl)- include other benzamide derivatives and sulfonamide compounds. Examples include:
- N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
Uniqueness
Benzamide, N-(methylsulfonyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
22354-11-6 |
---|---|
Molecular Formula |
C8H9NO3S |
Molecular Weight |
199.23 g/mol |
IUPAC Name |
N-methylsulfonylbenzamide |
InChI |
InChI=1S/C8H9NO3S/c1-13(11,12)9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) |
InChI Key |
DMTATAJEGAYCRV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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